5-(3-Methoxyphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one
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Overview
Description
5-(3-Methoxyphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a penta-1,4-dien-3-one backbone with a methoxyphenyl group and two methylsulfanyl groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
The synthesis of 5-(3-Methoxyphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting a methoxybenzaldehyde derivative with a suitable ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions . The reaction mixture is then purified using column chromatography and recrystallized to obtain the desired product in high yield and purity .
Chemical Reactions Analysis
5-(3-Methoxyphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one undergoes various chemical reactions, including:
Scientific Research Applications
5-(3-Methoxyphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(3-Methoxyphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and proteins involved in oxidative stress and inflammation . The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with cellular signaling pathways that regulate cell growth and survival .
Comparison with Similar Compounds
5-(3-Methoxyphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one can be compared with other similar compounds, such as:
1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one:
1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one: This compound features chlorophenyl groups instead of methoxyphenyl and methylsulfanyl groups, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of methoxyphenyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
114577-54-7 |
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Molecular Formula |
C14H16O2S2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
5-(3-methoxyphenyl)-1,1-bis(methylsulfanyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C14H16O2S2/c1-16-13-6-4-5-11(9-13)7-8-12(15)10-14(17-2)18-3/h4-10H,1-3H3 |
InChI Key |
JNKSJBLGGZASOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C=C(SC)SC |
Origin of Product |
United States |
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